molecular formula C6H5IO3 B1514428 Methyl 5-iodofuran-2-carboxylate CAS No. 2527-98-2

Methyl 5-iodofuran-2-carboxylate

Cat. No.: B1514428
CAS No.: 2527-98-2
M. Wt: 252.01 g/mol
InChI Key: KLGZDMKSUYGQHS-UHFFFAOYSA-N
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Description

Methyl 5-iodofuran-2-carboxylate is a furan-based organic compound featuring an iodine substituent at the 5-position of the furan ring and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 5-iodofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGZDMKSUYGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10781878
Record name Methyl 5-iodofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-98-2
Record name 2-Furancarboxylic acid, 5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2527-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-iodofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between methyl 5-iodofuran-2-carboxylate and analogous furan/benzofuran carboxylates:

Compound Substituent Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications
This compound (target) Iodo (C5) C₆H₅IO₃ ~252.01 g/mol* Likely via Meerwein arylation† Potential radioimaging/pharmaceutical use
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Fluoro-nitroaryl (C5) C₁₂H₈FNO₅ 265.20 g/mol Meerwein arylation NMR/HRMS-confirmed structure; synthetic intermediate
Ethyl 5-bromo-1-benzofuran-2-carboxylate Bromo (benzofuran C5) C₁₁H₉BrO₃ 269.10 g/mol Commercial synthesis Planar structure; pharmacological studies
Methyl 4-cyanofuran-2-carboxylate Cyano (C4) C₇H₅NO₃ 151.12 g/mol Not specified Stable under recommended storage conditions
Methyl 5-acetamidofuran-2-carboxylate Acetamido (C5) C₈H₉NO₄ 183.16 g/mol Not specified Solubility influenced by polar acetamido group
Methyl 5-(cyanomethyl)furan-2-carboxylate Cyanomethyl (C5) C₈H₇NO₃ 165.15 g/mol Not specified Powder form; potential intermediate in organic synthesis

*Estimated based on iodine’s atomic mass.
†Inferred from analogous synthesis in .

Structural and Electronic Differences

  • Iodo vs. Halogenated Derivatives : The iodine atom in the target compound introduces steric bulk and enhanced polarizability compared to smaller halogens (e.g., bromo in or fluoro in ). This may slow reaction kinetics in nucleophilic substitutions but improve leaving-group ability in cross-coupling reactions.
  • Aryl vs. Alkyl Substituents : The fluoro-nitroaryl group in adds aromaticity and electron-withdrawing effects, contrasting with the purely electron-deficient iodo substituent.

Spectroscopic and Physical Properties

  • NMR Shifts: Iodine’s strong deshielding effect would downfield-shift the C5 proton in ¹H-NMR compared to bromo or cyano derivatives .
  • Stability: Methyl 4-cyanofuran-2-carboxylate is noted for stability under storage, whereas iodine’s susceptibility to photodegradation may necessitate dark storage for the target compound.

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